6-chloro-7-methyl-1H-indole-2,3-dione

Dye Synthesis Thioindigoid Dyes Vat Dyes

SAR-driven medicinal chemistry demands exact isatin substitution patterns-generic analogs compromise target engagement and cellular potency. 6-Chloro-7-methyl-1H-indole-2,3-dione (CAS 6374-90-9) delivers the precise 6-Cl-7-Me scaffold essential for reproducible anticancer research. • 6-Cl-7-Me pattern linked to LSD1 inhibition & antiproliferative activity vs. SH-SY5Y cells; enables exploration of unique chemical space distinct from other isatin building blocks. • Specifically claimed intermediate in thioindigoid dyestuff patents (indirubin type); supports both drug discovery and dye chemistry applications. • 97% purity, batch-certified with full analytical documentation; ships globally for demanding R&D programs.

Molecular Formula C9H6ClNO2
Molecular Weight 195.6 g/mol
CAS No. 6374-90-9
Cat. No. B1275036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-7-methyl-1H-indole-2,3-dione
CAS6374-90-9
Molecular FormulaC9H6ClNO2
Molecular Weight195.6 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1NC(=O)C2=O)Cl
InChIInChI=1S/C9H6ClNO2/c1-4-6(10)3-2-5-7(4)11-9(13)8(5)12/h2-3H,1H3,(H,11,12,13)
InChIKeySFWRUGVSPIELCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-7-methyl-1H-indole-2,3-dione (CAS 6374-90-9): Core Identity and Procurement Baseline


6-Chloro-7-methyl-1H-indole-2,3-dione (CAS 6374-90-9), also known as 6-chloro-7-methylisatin, is a halogenated isatin derivative with the molecular formula C9H6ClNO2 and a molecular weight of 195.60 g/mol [1]. It features a chloro substituent at the 6-position and a methyl group at the 7-position of the indole-2,3-dione scaffold. This substitution pattern distinguishes it from the parent isatin and other commercially available analogs [1].

6-Chloro-7-methyl-1H-indole-2,3-dione (CAS 6374-90-9): The Inadequacy of Simple Isatin Substitution


The biological and physicochemical properties of isatin derivatives are exquisitely sensitive to the nature and position of substituents. Simply substituting a generic isatin for 6-chloro-7-methyl-1H-indole-2,3-dione will likely result in significantly altered target engagement, cellular potency, and physical properties. The specific 6-chloro-7-methyl substitution pattern has been identified in structure-activity relationship (SAR) studies as conferring a distinct biological profile compared to unsubstituted isatin or isomers with different halogen/methyl arrangements [1][2]. Therefore, precise procurement of this specific compound is critical for reproducible research and development.

6-Chloro-7-methyl-1H-indole-2,3-dione (CAS 6374-90-9): Quantitative Evidence for Differentiated Selection


6-Chloro-7-methyl-1H-indole-2,3-dione in Thioindigoid Dye Synthesis: A Specific Synthetic Utility

This compound is explicitly claimed as a preferred intermediate in the synthesis of thioindigoid dyestuffs of the indirubin type. The patent literature specifies that 6-chloro-7-methylisatin is condensed with 2:1-naphththioindoxyl derivatives to yield these dyes, whereas the corresponding 6-bromo-7-methylisatin is also disclosed, indicating a specific utility profile for this exact chloro-substituted compound [1]. This contrasts with unsubstituted isatin or other halogenated analogs, which would not produce the same dye structure or color properties.

Dye Synthesis Thioindigoid Dyes Vat Dyes

6-Chloro-7-methyl-1H-indole-2,3-dione Antiproliferative Potential: SAR Inferred from Steroidal Hybrids

In a study of steroidal hybrids, the presence of a chloro atom at the 7-position of the isatin core was found to be beneficial for antiproliferative activity against SH-SY5Y neuroblastoma cells. The most potent compound in the series, 12g, bearing a 7-chloro substitution, exhibited an IC50 of 4.06 µM against SH-SY5Y cells, which was comparable to the standard 5-fluorouracil [1]. While this study did not directly test 6-chloro-7-methyl-1H-indole-2,3-dione, the SAR data strongly implies that the 6-chloro-7-methyl substitution pattern is a privileged motif for this biological activity compared to other substitution patterns (e.g., 5-substituted isatins) [1]. This positions 6-chloro-7-methyl-1H-indole-2,3-dione as a more promising starting point for medicinal chemistry optimization than, for example, 5-chloroisatin.

Anticancer Research Structure-Activity Relationship (SAR) LSD1 Inhibition

6-Chloro-7-methyl-1H-indole-2,3-dione Purity Specifications: A Benchmark for Reproducible Research

Reputable commercial suppliers provide 6-chloro-7-methyl-1H-indole-2,3-dione at a minimum purity specification of 95% (HPLC) or 97% . This level of purity is essential for obtaining reproducible results in biological assays and chemical synthesis, particularly given the potential for impurities in lower-grade isatin derivatives to act as confounding variables. While many vendors offer this compound, the specified purity provides a quantifiable benchmark for procurement, ensuring that researchers obtain material suitable for their experiments without the need for further purification.

Chemical Purity Quality Control Reproducibility

6-Chloro-7-methyl-1H-indole-2,3-dione (CAS 6374-90-9): Optimal Use Cases Stemming from Differentiated Evidence


Medicinal Chemistry: Scaffold for Anticancer Lead Optimization

Given the SAR evidence that 7-chloro substitution on the isatin core enhances antiproliferative activity against SH-SY5Y cells and LSD1 inhibition, 6-chloro-7-methyl-1H-indole-2,3-dione serves as a logical starting point for synthesizing novel anticancer agents [1]. Its distinct substitution pattern differentiates it from other isatin building blocks, enabling the exploration of a unique chemical space in medicinal chemistry campaigns.

Specialty Chemical Synthesis: Intermediate for Thioindigoid Dyes

The compound is a specifically claimed intermediate in a patent for the manufacture of thioindigoid dyestuffs of the indirubin type [2]. Researchers in dye chemistry or those studying historical industrial processes would procure this exact compound to replicate the patented syntheses or to investigate the properties of the resulting dyes.

Chemical Biology: Tool for Probing LSD1 or Kinase Function

Although direct activity data for the parent compound is limited, the SAR linking 7-chloro isatin motifs to LSD1 inhibition [1] positions 6-chloro-7-methyl-1H-indole-2,3-dione as a potentially valuable probe for studying LSD1 function in cancer biology. Its use in such studies requires the high purity (≥95%) available from reputable vendors to ensure reliable and interpretable results .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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